N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)furan-2-carboxamide
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Overview
Description
Starting Materials: The morpholinopyrimidine intermediate and furan-2-carboxylic acid.
Reaction Conditions: The coupling reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production at a larger scale.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)furan-2-carboxamide typically involves multiple steps
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Preparation of Morpholinopyrimidine Core
Starting Materials: 2-methyl-4-chloropyrimidine and morpholine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: N-substituted pyrimidine derivatives.
Scientific Research Applications
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol
- 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol
Uniqueness
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)furan-2-carboxamide is unique due to its specific combination of a morpholinopyrimidine core and a furan-2-carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-12-19-14(11-15(20-12)21-6-9-23-10-7-21)17-4-5-18-16(22)13-3-2-8-24-13/h2-3,8,11H,4-7,9-10H2,1H3,(H,18,22)(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOMOBIKLGFXBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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